1,2,3,4,5,6-Cyclohexanehexacarboxylic acid
Description
Nomenclature and Chemical Structure within a Research Context
1,2,3,4,5,6-Cyclohexanehexacarboxylic acid is a fully saturated carbocyclic compound featuring a carboxyl group (-COOH) on each carbon atom of the cyclohexane (B81311) ring. spcmc.ac.inspcmc.ac.in Its molecular formula is C₁₂H₁₂O₁₂. spcmc.ac.in Within the scientific literature, it is also referred to by synonyms such as hexahydromellitic acid, reflecting its relationship to its aromatic precursor, mellitic acid (benzenehexacarboxylic acid). spcmc.ac.inresearchgate.net The core structure consists of a six-membered aliphatic ring, which imparts significant conformational possibilities not present in its planar aromatic analogue. The presence of six carboxylic acid groups makes it a polydentate ligand, capable of coordinating with metal ions through its carboxylate functionalities. acs.org
| Identifier Type | Identifier |
|---|---|
| IUPAC Name | Cyclohexane-1,2,3,4,5,6-hexacarboxylic acid spcmc.ac.in |
| Synonym | Hexahydromellitic acid researchgate.net |
| Molecular Formula | C₁₂H₁₂O₁₂ spcmc.ac.in |
| CAS Number | 2216-84-4 acs.org |
| EINECS | 218-699-8 spcmc.ac.inresearchgate.net |
Significance in Modern Chemical Research
The significance of this compound in modern research stems primarily from its function as a versatile building block, or "linker," in coordination chemistry and materials science. spcmc.ac.in Its multiple carboxylic acid groups allow it to bind strongly to metal ions, forming complex, multidimensional structures known as metal-organic frameworks (MOFs) or coordination polymers. spcmc.ac.inacs.org
Researchers utilize this compound to synthesize novel two- and three-dimensional complexes, which are then studied for their unique properties, such as their X-ray crystal structures and magnetic behaviors. acs.org The specific spatial arrangement of the carboxyl groups, dictated by the stereochemistry of the cyclohexane ring, allows for precise control over the resulting supramolecular architecture. This has led to its investigation in the development of new materials, including polymers and coordination compounds with tailored properties. spcmc.ac.in
Historical Perspectives on Cyclohexane Polycarboxylic Acids Research
The study of cyclohexane polycarboxylic acids is intrinsically linked to the historical development of aromatic chemistry and catalytic hydrogenation techniques. The aromatic precursor to the title compound, mellitic acid (benzenehexacarboxylic acid), was first identified in 1799 by Martin Heinrich Klaproth in the mineral mellite. acs.org However, the conversion of such aromatic compounds to their saturated cyclohexane analogues required a deeper understanding of chemical structure and reactivity.
A pivotal moment in this field was the early work on the hydrogenation of benzene (B151609). In the late 19th century, chemists like Adolf von Baeyer conducted foundational research into the reduction of the benzene ring. youtube.com This laid the groundwork for understanding how to saturate aromatic systems. A significant leap forward occurred in the 20th century with the advent of efficient catalytic hydrogenation methods. A notable 1966 study by Freifelder, et al., detailed the low-pressure hydrogenation of various benzene polycarboxylic acids into their corresponding cyclohexane derivatives using a rhodium catalyst. nih.gov This research demonstrated a viable pathway for synthesizing compounds like cyclohexane-1,2,4,5-tetracarboxylic acid from pyromellitic acid, establishing the fundamental synthetic route that underpins the production of the broader class of cyclohexane polycarboxylic acids used in research today. nih.gov
Isomeric Forms and their Relevance in Research
All-cis Isomers in Coordination Chemistry and Supramolecular Assembly Research
The all-cis isomer of this compound is a particularly valuable ligand in coordination chemistry. In this configuration, the substituents alternate between axial and equatorial positions around the ring (e.g., ax, eq, ax, eq, ax, eq), creating a well-defined, pre-organized structure. When this isomer reacts with metal ions under mild conditions, it tends to retain its configuration. acs.org
Research has shown that the all-cis isomer readily forms two-dimensional (2D) networks with lanthanide metals like europium(III) and gadolinium(III). acs.org For example, in a complex with europium, the arrangement of the carboxylate groups can lead to a hexagonal, 2D network. acs.org The defined geometry of the all-cis isomer is crucial for creating these ordered, sheet-like supramolecular assemblies.
| Isomer | Metal Ion | Resulting Structure |
|---|---|---|
| All-cis | Europium(III) | Two-dimensional (2D) hexagonal or tetragonal networks acs.org |
| All-cis | Gadolinium(III) | Two-dimensional (2D) complexes acs.org |
| All-trans | Europium(III) | Three-dimensional (3D) framework with rutile-type topology acs.org |
All-trans Isomers in Supramolecular Assembly Research
The all-trans isomer provides a contrasting geometric profile for supramolecular assembly. In the stable chair conformation of the all-trans isomer, all six carboxyl groups occupy equatorial positions. This creates a flatter, more extended ligand shape compared to the all-cis isomer. Interestingly, the all-trans isomer can be formed in situ from the all-cis isomer under hydrothermal conditions with prolonged heating at high temperatures (e.g., 180 °C). acs.org
When the all-trans isomer is used in coordination chemistry, it leads to distinctly different architectures. In a complex with europium, the six equatorial carboxylate groups coordinate in two different ways: four act as chelating agents while two are monodentate. acs.org The chelating groups form planar, ribbon-like subunits. These ribbons then act as secondary building units that are linked together by the monodentate carboxylate groups, ultimately assembling into a robust three-dimensional (3D) framework with a rutile-type topology. acs.org This demonstrates how a simple change in the ligand's stereochemistry—from all-cis to all-trans—can fundamentally alter the dimensionality of the resulting supramolecular structure from 2D sheets to a 3D framework.
Conformational Flexibility and Ring Reversal Studies
The cyclohexane ring is not static; it can undergo a conformational change known as a "ring flip" or "ring reversal," where one chair conformation interconverts into another. During this process, axial substituents become equatorial, and equatorial substituents become axial. The stability of a given conformation is heavily influenced by steric strain; bulky substituents are generally more stable in the equatorial position to minimize unfavorable 1,3-diaxial interactions. nih.gov
For a polysubstituted derivative like this compound, this conformational flexibility is highly dependent on the specific isomer.
The all-cis isomer , with its alternating axial-equatorial substituents, is relatively rigid. A ring flip would convert all equatorial groups to the more sterically hindered axial positions and vice-versa, making the flipped conformation highly unstable. Thus, the all-cis isomer is typically "locked" in a single chair conformation.
The all-trans isomer , with all six substituents in the equatorial position in its most stable chair form, is also conformationally locked. A ring flip would place all six bulky carboxyl groups into highly strained axial positions, a process that is energetically prohibitive.
Structure
3D Structure
Properties
IUPAC Name |
cyclohexane-1,2,3,4,5,6-hexacarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O12/c13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18/h1-6H,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGRIEIJTWNZQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176694 | |
| Record name | 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2216-84-4 | |
| Record name | 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid | |
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| Record name | 1,2,3,4,5,6-cyclohexanehexacarboxylic acid | |
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Synthetic Methodologies and Reaction Pathways
Oxidation of Cyclohexane (B81311) Derivatives in Controlled Synthesis
A primary route for synthesizing 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid involves the oxidation of cyclohexane and its derivatives. This process breaks down the parent molecule and builds the highly functionalized hexacarboxylic acid. The success of the synthesis hinges on the choice of precursors and the precise control of reaction conditions, including the oxidizing agents and catalysts employed.
The selection of an appropriate starting material is critical for the efficient synthesis of this compound. The precursors are typically cyclic compounds that can be chemically transformed to yield the desired hexacarboxylated cyclohexane structure.
Cyclohexane is a fundamental precursor for various industrial chemicals, including dicarboxylic acids like adipic acid. mdpi.comnih.gov Its oxidation to this compound is a known synthetic pathway. This transformation is challenging due to the stability of the cyclohexane ring and the need to introduce six functional groups. The process generally requires harsh oxidative conditions to cleave and functionalize the ring structure effectively. Industrial processes for cyclohexane oxidation often involve multiple steps and catalysts to achieve high yields of desired carboxylic acids. nih.gov
A more specific and efficient precursor for the synthesis of this compound is bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid or its corresponding dianhydride. google.com This rigid, bicyclic compound provides a structured template that facilitates the formation of the target molecule. The use of this starting material allows for a more controlled reaction pathway, leading to higher yields of the desired product. The dianhydride form, Bicyclo[2.2.2]oct-7-ene-2,3:5,6-tetracarboxylic dianhydride, is a stable, commercially available solid that serves as a convenient starting point for the synthesis. nih.gov
Various substituted cyclohexane derivatives can also serve as precursors. The nature and position of the substituents on the cyclohexane ring can influence the reactivity and the outcome of the oxidation reaction. researchgate.net For instance, the presence of activating groups can make the ring more susceptible to oxidation. Research into the synthesis of different polyfunctionalized cyclohexanes often explores a range of substituted starting materials to achieve specific stereochemical and functional outcomes. researchgate.netosti.gov
The conversion of cyclohexane derivatives to this compound is an oxidative process that necessitates the use of strong oxidizing agents and, in many cases, catalysts to enhance reaction rates and selectivity.
Concentrated nitric acid is a powerful oxidizing agent widely used in chemical synthesis, including the production of carboxylic acids. alliancechemical.com It is particularly effective in the oxidation of cyclic organic compounds. In the synthesis of this compound from bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid, concentrated nitric acid serves as the primary oxidant. google.com The reaction is typically carried out at elevated temperatures, where the nitric acid breaks down the bicyclic structure and oxidizes the carbon framework to form the six carboxyl groups. google.com The concentration of the nitric acid is a critical parameter that can affect the reaction's efficiency and the purity of the final product. researchgate.net The process can yield the target acid in high purity after purification. google.com
A patented method details the reaction conditions for this synthesis, highlighting the molar ratios of reactants, nitric acid concentration, and the use of a catalyst to achieve high yields. google.com The reaction proceeds over several hours at a controlled temperature, during which nitrogen oxides are evolved. google.com The final product precipitates from the reaction mixture upon cooling and can be isolated by filtration. google.com
Table 1: Reaction Parameters for the Synthesis of this compound
This table outlines the experimental conditions from a patented process for synthesizing this compound using Bicyclo-(2,2,2)-oct-7-en-2,3,5,6-tetracarboxylic acid and nitric acid. google.com
| Parameter | Value |
| Starting Material | Bicyclo-(2,2,2)-oct-7-en-2,3,5,6-tetracarboxylic acid |
| Oxidizing Agent | Nitric Acid |
| HNO₃ Concentration | 98% |
| Molar Ratio (Precursor:HNO₃) | 1 : 11.5 |
| Catalyst | Ammonium Metavanadate |
| Reaction Temperature | 55 to 60 °C |
| Reaction Time | 15 hours |
| Yield | 93.5% of theory |
Reaction Conditions and Optimization for Research Yields
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound in a research setting. Key parameters that are typically manipulated include temperature, pressure, solvent, catalyst choice and concentration, and the stoichiometry of reactants. researchgate.netnih.gov
A German patent describes a specific method for preparing the compound that yields 93.5% of the theoretical maximum. google.com The process involves reacting the starting material with nitric acid in the presence of a catalyst at a controlled temperature of 55 to 60°C for 15 hours. google.com Cooling the reaction mixture allows for the precipitation and isolation of the product. google.com
General strategies for optimizing the synthesis of complex carboxylic acids often involve a systematic variation of reaction parameters as illustrated in the following table.
| Parameter | Rationale for Optimization | Example of Variation | Potential Impact on Yield |
| Catalyst | The catalyst's nature and concentration directly influence reaction rate and selectivity. | Screening different ligands for a palladium catalyst; varying mol% of the catalyst. researchgate.net | Can dramatically increase yield and reduce side products. |
| Base/Acid | The choice and amount of base or acid can be crucial, especially in reactions involving deprotonation or protonation steps. researchgate.net | Using different organic or inorganic bases (e.g., DIPEA, Cs₂CO₃). researchgate.net | A suboptimal choice can lead to incomplete reaction or the formation of undesired intermediates. researchgate.net |
| Solvent | The solvent affects the solubility of reactants and can influence the reaction pathway. | Testing various polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724). researchgate.net | Can improve reaction rates and yields by facilitating interaction between reactants. researchgate.net |
| Temperature | Reaction kinetics are highly temperature-dependent. | Running the reaction at different temperatures (e.g., 50°C vs. room temperature). | Higher temperatures can increase reaction rate but may also lead to decomposition or side reactions. |
| Reactant Concentration | The ratio of reactants can drive the equilibrium towards the desired product. | Using an excess of one reactant. semanticscholar.org | Can push the reaction to completion, increasing the yield of the final product. |
Alternative Synthetic Routes
Carbon Dioxide Reaction with Cyclohexane in the Presence of a Catalyst
An alternative approach to synthesizing this compound involves the direct carboxylation of the cyclohexane ring. This can be achieved through the reaction of cyclohexane with carbon dioxide in the presence of a suitable catalyst. ontosight.ai This method is of interest from a green chemistry perspective as it utilizes readily available and non-toxic carbon dioxide as a C1 feedstock. The challenge lies in activating the stable C-H bonds of cyclohexane to allow for the insertion of CO₂. Research in this area focuses on developing efficient catalytic systems that can facilitate this transformation under manageable conditions.
Building the Cyclohexane Ring with Pre-installed Carboxyl Groups
A powerful strategy in organic synthesis is to construct a complex ring system from simpler precursors that already contain the desired functional groups or their immediate precursors. For this compound, this involves building the six-membered ring through cycloaddition reactions where the dienophile, diene, or both components are functionalized with carboxyl groups.
A prominent example of this approach is the Diels-Alder reaction. rsc.org Research has shown the successful synthesis of 1,2,3,4-cyclohexanetetracarboxylate from sugar-derived muconic acid (the diene) and fumaric acid (the dienophile). rsc.org The key step is a [4+2] cycloaddition that forms a cyclohexene (B86901) ring with four ester groups already in place. This cycloadduct can then be hydrogenated to yield the saturated cyclohexane derivative. rsc.org A similar strategy could be envisioned using precursors that would result in all six positions of the cyclohexane ring being carboxylated. Another related method involves the reaction of butadiene with maleic anhydride (B1165640) to form a cyclohexenedicarboxylic acid anhydride, which can be subsequently hydrogenated and further functionalized. google.com
Chemical Reactivity and Derivatization in Research Contexts
The six carboxylic acid groups on the cyclohexane ring are the primary sites of chemical reactivity for this compound. These groups can undergo typical carboxylic acid reactions, such as deprotonation, esterification, and amidation. In research, this reactivity is exploited for two main purposes: the synthesis of more complex structures and the chemical modification (derivatization) for analytical purposes.
The compound serves as an important organic intermediate or building block. chemicalbook.com The carboxylate groups are excellent ligands for metal ions, and the molecule is used to synthesize two- and three-dimensional coordination polymers and metal-organic frameworks (MOFs). chemicalbook.com For example, it has been used to create complexes with gadolinium(III) and europium(III) to study their structural and magnetic properties. chemicalbook.com
In analytical chemistry, derivatization is a common strategy to enhance the detection and separation of molecules like this compound, particularly for techniques like liquid chromatography-mass spectrometry (LC-MS). longdom.orgnih.gov The carboxylic acid groups often lead to poor chromatographic behavior and weak ionization. nih.gov Derivatization chemically modifies these groups to improve their analytical properties. researchgate.net
Common derivatization strategies for carboxylic acids include:
Esterification : Converting the carboxylic acids to esters.
Amidation : Reacting the carboxylic acids with an amine, often using a coupling agent, to form amides. This is the most common type of derivatization for this class of compounds. nih.gov
Labeling : Introducing a tag that has a strong response in the detector being used (e.g., a fluorescent tag or a group that ionizes well in a mass spectrometer). longdom.orgdiva-portal.org
These modifications can reverse the polarity of the molecule, reduce unwanted interactions with the chromatography column, and significantly improve ionization efficiency, allowing for more sensitive and accurate quantification in complex biological or environmental samples. longdom.org
Oxidation Reactions to Form More Oxidized Derivatives
A significant oxidation reaction of this compound is its aromatization to form benzenehexacarboxylic acid, also known as mellitic acid. wikipedia.org This transformation from a saturated alicyclic ring to an aromatic ring represents a substantial increase in the oxidation state of the cyclohexane core. The conversion of cyclohexane derivatives to aromatic compounds is a known process, often driven by the stability of the resulting aromatic system. wikipedia.org In the context of this compound, this oxidation is a key step in the synthesis of aryl mellitic acid esters, as will be discussed in section 2.3.4. The aromatization can be achieved under relatively mild, metal-free conditions, for instance, in a one-pot reaction with phosphorus pentachloride and phenols, which facilitates both oxidation and esterification. acs.org
The enzymatic aromatization of cyclohexanecarboxylic acid has been studied in biological systems, indicating that pathways for such transformations exist in nature. nih.gov While the specific enzymatic oxidation of this compound is not extensively documented, the principles of dehydrogenation to introduce unsaturation and ultimately achieve an aromatic ring are fundamental in organic chemistry. wikipedia.org The introduction of carbon dioxide into the conversion process of cyclohexane on certain zeolites has also been shown to improve the selectivity towards aromatic products. researchgate.net
Reduction Reactions of Carboxyl Groups
The six carboxyl groups of this compound can be reduced to primary alcohols. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not effective in reducing carboxylic acids. masterorganicchemistry.comlibretexts.org The reaction proceeds via the conversion of the carboxylic acids into their corresponding primary alcohols, resulting in the formation of 1,2,3,4,5,6-cyclohexanehexamethanol.
The general mechanism for the reduction of a carboxylic acid with LiAlH₄ involves an initial deprotonation of the acidic carboxylic proton, followed by the nucleophilic attack of a hydride ion on the carbonyl carbon. youtube.com This leads to a tetrahedral intermediate which, after a series of steps involving coordination to aluminum and further hydride additions, ultimately yields the primary alcohol upon acidic workup. youtube.com Given the presence of six carboxylic acid groups in this compound, a significant excess of the reducing agent would be necessary to achieve complete reduction to the hexa-alcohol. While direct exhaustive reduction of aliphatic carboxylic functions to a methyl group has been reported under specific catalytic conditions, the more common outcome with LiAlH₄ is the formation of the corresponding alcohol. nih.gov
Substitution Reactions to Form Esters, Amides, and Other Derivatives
The carboxylic acid functionalities of this compound readily undergo substitution reactions to form a variety of derivatives, most notably esters and amides.
Esterification: The conversion of the carboxylic acid groups to esters can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common and effective method. masterorganicchemistry.com This is a reversible reaction, and to drive the equilibrium towards the formation of the ester, the alcohol is often used in excess, and the water produced is removed. masterorganicchemistry.com Given the polyfunctional nature of this compound, complete esterification would result in the formation of a hexaester. The synthesis of the hexamethyl ester of all-cis-1,2,3,4,5,6-cyclohexanehexacarboxylic acid has been reported, and its structure has been characterized.
Amide Formation: Similarly, the carboxylic acid groups can be converted to amides by reacting with amines. This reaction typically requires activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). nih.gov The direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures. The synthesis of bisamides from cyclohexane-1,2-dicarboxylic acid has been demonstrated, showcasing the feasibility of forming amide linkages on the cyclohexane scaffold. nih.gov Extrapolating this to this compound, reaction with an appropriate amine in the presence of a suitable coupling agent would be expected to yield the corresponding hexa-amide.
Oxidative Esterification Reactions for Aryl Mellitic Acid Esters
A noteworthy and synthetically useful reaction of this compound is its direct conversion to aryl mellitic acid esters through a one-pot oxidative esterification. acs.org This process involves the simultaneous oxidation of the cyclohexane ring to an aromatic benzene (B151609) ring and the esterification of the six carboxylic acid groups.
The reaction is typically carried out by digesting all-cis-1,2,3,4,5,6-cyclohexanehexacarboxylic acid with phosphorus pentachloride (PCl₅) and an excess of a phenol (B47542) at elevated temperatures. acs.org The addition of pyridine (B92270) in the final step facilitates the reaction. acs.org This method is particularly valuable as it provides access to sterically hindered aryl mellitic acid esters that are difficult to prepare through traditional esterification methods. acs.org The reaction is solvent-free and allows for purification of the products through simple washing procedures, avoiding the need for chromatography. acs.org This reaction has been shown to be tolerant of both electron-rich and electron-poor phenols, allowing for the synthesis of a variety of substituted aryl mellitic acid esters. acs.org
| Phenol | Product | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 4-isopropylphenol | Mellitic Acid (Hexa-4-isopropylphenyl) Ester | 22 | 201.0-203.5 |
| 4-methoxyphenol | Mellitic Acid (Hexa-4-methoxyphenol) Ester | 63 | 223.0-223.5 |
| 4-cyanophenol | Mellitic Acid (Hexa-4-cyanophenyl) Ester | 71 | > 260 |
Decarboxylation Reactions and Conformational Transformations
Decarboxylation Reactions: The removal of carboxyl groups as carbon dioxide from this compound is a potential transformation, though it is not as straightforward as in other classes of carboxylic acids. wikipedia.org Decarboxylation is most readily achieved in β-keto acids and malonic acids, where the reaction proceeds through a cyclic transition state. masterorganicchemistry.com For simple carboxylic acids, decarboxylation is generally difficult and requires harsh conditions. byjus.com The thermal decomposition of cyclohexanecarboxylic acid, catalyzed by hydrogen bromide, has been shown to produce cyclohexene, carbon monoxide, and water at high temperatures. rsc.org The shortening of carbon chains in the oxidation of cyclohexane has been explained by decarboxylation, decarbonylation, and the elimination of formic acid. researchgate.net The thermal decomposition of adipic acid, a dicarboxylic acid, has also been studied. nih.gov While specific studies on the complete decarboxylation of this compound are not widely reported, it is expected that such a reaction would require significant energy input and could lead to a mixture of products due to the multiple carboxyl groups.
Conformational Transformations: this compound, like other substituted cyclohexanes, exists in various conformations, with the chair conformation being the most stable. spcmc.ac.in In the chair conformation, the six carboxylic acid substituents can occupy either axial or equatorial positions. The all-cis isomer, for example, would have all six carboxyl groups on the same face of the ring. In a chair conformation, this would lead to a significant number of 1,3-diaxial interactions if the substituents were in axial positions, which would be highly unfavorable. Therefore, the molecule is likely to adopt a conformation where the bulky carboxylic acid groups are in equatorial positions to minimize steric hindrance. The structure of all-cis-1,2,3,4,5,6-cyclohexanehexacarboxylic acid has been determined, providing insight into its preferred conformation. The conformational flexibility of the cyclohexane ring and the orientation of the carboxyl groups can influence the reactivity of the molecule in various chemical transformations.
Coordination Chemistry and Metal Organic Frameworks Mofs Research
Ligand Properties in Metal Complexation
The utility of 1,2,3,4,5,6-cyclohexanehexacarboxylic acid in forming coordination polymers stems from its inherent properties as a ligand. Its ability to bind to metal ions is governed by the presence of multiple carboxylate functional groups and the conformational adaptability of its aliphatic core.
As a hexacarboxylic acid, this ligand is a hexadentate linker, meaning it possesses six potential coordination sites for binding to metal ions. ontosight.aimdpi.com This high denticity allows it to bridge multiple metal centers simultaneously, facilitating the formation of extended one-, two-, or three-dimensional networks. mdpi.com The deprotonated carboxylate groups can engage in various coordination modes, adding to the structural diversity of the resulting complexes. mdpi.com For instance, the carboxylate groups of a similar hexacarboxylic acid ligand have been observed to exhibit four distinct bonding modes within a single cadmium-based 3D framework. mdpi.com This versatility in coordination allows for the construction of a wide array of spatial topologies when reacted with transition metals. mdpi.com
A defining characteristic of the 1,2,3,4,5,6-cyclohexanehexacarboxylate ligand is its conformational flexibility. nih.gov The cyclohexane (B81311) ring is not planar and can adopt various conformations, most notably the "chair" and "boat" forms. The six carboxyl groups can be oriented in either axial (a) or equatorial (e) positions, leading to a variety of stereoisomers. This flexibility is crucial in the self-assembly of coordination polymers, as the ligand can adapt its shape to suit the coordination preferences of the metal ion and the influence of reaction conditions such as temperature and the presence of auxiliary ligands. nih.gov
Hydrothermal synthesis has proven effective in trapping different conformations of the ligand within the crystal structures of MOFs. nih.gov For example, starting with the 1e,2a,3e,4a,5e,6a- (3e+3a) isomer of the acid, researchers have successfully isolated and characterized coordination polymers containing new conformations such as 6e, 4e+2a, and 5e+1a. nih.gov The specific conformation adopted can be directed by controlling synthetic conditions, which in turn dictates the final architecture of the framework. nih.govrsc.org This adaptability makes it a highly multifunctional ligand, capable of producing a range of materials with varied structural features from a single precursor. nih.gov
Table 1: Conformational Isomers of 1,2,3,4,5,6-Cyclohexanehexacarboxylate Trapped in MOFs This table is interactive. You can sort and filter the data.
| Starting Isomer | Trapped Conformation(s) | Metal Ion(s) | Auxiliary Ligand(s) | Resulting Structure | Reference |
|---|---|---|---|---|---|
| 1e,2a,3e,4a,5e,6a (H₆Lᴵ) | 6e (Lᴵᴵ) | Cd(II) | None | 3D coordination framework with nanoscale cages | nih.gov |
| 1e,2a,3e,4a,5e,6a (H₆Lᴵ) | 6e (Lᴵᴵ) and 4e+2a (Lᴵᴵᴵ) | Cd(II) | NaOH | 3D coordination framework with nanoscale cages | nih.gov |
| 1e,2a,3e,4a,5e,6a (H₆Lᴵ) | 4e+2a (Lᴵᴵᴵ) | Cd(II) | 2,2'-bipyridine (B1663995) | 2D layer structure forming a 3D supramolecular network | nih.gov |
| 1e,2a,3e,4a,5e,6a (H₆Lᴵ) | 5e+1a (Lᵛᴵ) and 6e (Lᴵᴵ) | Cd(II) | 4,4'-bipyridine (B149096) | 2D and 3D coordination frameworks | nih.gov |
| cis,cis,cis,cis,cis | trans,trans,trans,trans,trans | Co(II) | None | 3D MOF with high symmetry | researchgate.net |
Synthesis and Structural Characterization of Coordination Polymers
The synthesis of coordination polymers using this compound typically involves solvothermal or hydrothermal methods. mdpi.comnih.gov These techniques employ elevated temperatures and pressures to facilitate the reaction between the ligand and metal salts in a sealed vessel, promoting the crystallization of the desired framework. mdpi.com The resulting structures are then characterized using techniques such as single-crystal X-ray diffraction, which provides definitive information about the atomic arrangement, coordination environment of the metal ions, and the conformation of the ligand. nih.gov
One-dimensional (1D) coordination polymers, often described as chains, are fundamental structures in crystal engineering. researchgate.netrsc.org They are formed when metal ions are bridged by ligands in a linear fashion. While complex 3D frameworks are often targeted, the formation of 1D chains is a common outcome. In some cases, these chains can serve as secondary building units that are further linked into higher-dimensional structures through weaker interactions like hydrogen bonds. researchgate.net For example, in complexes constructed from similar carboxylate ligands, μ2-bis-monodentate bridging can lead to the formation of 1D polymeric chains. nih.gov These chains can then be joined into layers through hydrogen-bonding interactions. nih.gov The specific topology of the 1D polymer, such as a simple linear chain or a more complex zig-zag or helical arrangement, is influenced by the coordination geometry of the metal ion and the flexibility of the organic linker. researchgate.net
Two-dimensional (2D) coordination polymers consist of layers or sheets that extend infinitely in two dimensions. unimi.it The 1,2,3,4,5,6-cyclohexanehexacarboxylate ligand is well-suited for creating such structures due to its ability to connect multiple metal centers within a plane. Research has demonstrated the formation of a 2D coordination layer where the ligand, in its 4e+2a (Lᴵᴵᴵ) conformation, bridges cadmium ions. nih.gov In this specific structure, the 2D layers are further organized into a 3D microporous supramolecular network through π-π stacking interactions between auxiliary 2,2'-bipyridine ligands. nih.gov Another complex utilizing the 6e (Lᴵᴵ) conformation of the ligand also forms a 2D layered structure, which is then extended into a 3D network via interlayer hydrogen bonds. nih.gov The creation of these 2D networks highlights the ligand's capacity to generate diverse architectures based on subtle changes in its conformation and the synthetic conditions employed. rsc.org
Three-Dimensional Metal-Organic Frameworks with Nanoscale Cages
The conformational flexibility of this compound (H₆L) is a critical factor in the construction of three-dimensional (3D) metal-organic frameworks (MOFs) featuring nanoscale cages. The spatial arrangement of the six carboxylate groups can be influenced by factors such as the presence of auxiliary ions, leading to different structural outcomes.
A notable example involves the hydrothermal reactions of Cadmium(II) nitrate (B79036) with the a,e,a,e,a,e- isomer of this compound. These reactions have yielded two distinct 3D MOFs with nanoscale cages. In one instance, the ligand undergoes a conformational transformation to the e,e,e,e,e,e- form. In a second framework, the presence of sodium ions stabilizes an intermediate conformation, resulting in a structure containing a mix of e,e,e,e,e,e- and e,e,e,e,a,a- forms in a 1:3 ratio. mdpi.com This demonstrates the significant role that auxiliary ions can play in directing the conformation of the flexible ligand and, consequently, the final architecture of the heterometallic MOF. mdpi.com
The resulting frameworks are characterized by intricate porous structures, where the nanoscale cages are defined by the connectivity of the cadmium ions and the fully deprotonated cyclohexanehexacarboxylate ligands. These materials are of interest for their potential applications in areas such as gas storage and separation, which are dependent on the size and chemical nature of the pores.
Influence of Co-ligands (e.g., 1,10-phenanthroline (B135089), 2,2'-bipyridine, 4,4'-bipyridine) on Frameworks
For instance, in europium(III) systems, the use of o-phenanthroline as a co-ligand in conjunction with a dicarboxylic acid has been shown to produce one-dimensional coordination polymers. e3s-conferences.org In these structures, the co-ligand occupies coordination sites on the metal ion, thereby limiting the extension of the framework in three dimensions. These one-dimensional chains can then assemble into 2D and 3D architectures through non-covalent interactions like hydrogen bonding. e3s-conferences.org
The choice of bipyridine isomer can also direct the final structure. For example, 4,4'-bipyridine, with its linear and rigid nature, often acts as a pillar, connecting layers of metal-carboxylate sheets to form 3D pillared-layer frameworks. This has been observed in systems with other carboxylate ligands, where 4,4'-bipyridine bridges metal centers in adjacent layers. The flexible nature of the cyclohexanehexacarboxylate ligand combined with rigid N-donor co-ligands can lead to the formation of complex and interpenetrated networks. The interplay between the flexible primary ligand and the rigid co-ligand is a key strategy in the design of MOFs with desired topologies and properties.
Metal Ion Specificity and Coordination Modes
The coordination of this compound with different metal ions results in a diverse range of coordination polymers, each with unique structural features. The specific coordination modes of the carboxylate groups and the preferred coordination geometry of the metal ion are determining factors in the final architecture.
Copper(II) Coordination Polymers
The reaction of this compound with Copper(II) salts under varying thermal conditions has been shown to produce a series of six distinct coordination polymers. mdpi.com These structures highlight the versatility of the ligand in coordinating with Cu(II) ions. The coordination environment of the copper atoms in these polymers can vary, often featuring distorted square pyramidal or octahedral geometries. sci-hub.seresearchgate.netbrieflands.com
A common structural motif in Cu(II) carboxylate chemistry is the dinuclear "paddle-wheel" unit, where two copper ions are bridged by four carboxylate groups. sci-hub.se In the context of the hexacarboxylate ligand, this can lead to the formation of extended 1D, 2D, or 3D networks, depending on how these paddle-wheel units are interconnected by the flexible cyclohexane backbone of the ligand. The thermal tunability of the ligand's conformation plays a crucial role in the isolation of different structural isomers. mdpi.com
| Compound | Key Structural Feature | Coordination Environment of Cu(II) | Reference |
|---|---|---|---|
| Compound 1 | Di-copper paddle wheel units | Distorted Square Pyramidal | mdpi.com |
| Compound 3 | Di-copper paddle wheel units | Distorted Square Pyramidal | mdpi.com |
| Compound 4 | Corrugated chain structure | Varies | mdpi.com |
Zinc(II) Coordination Polymers
While specific studies on Zinc(II) coordination polymers with this compound are not extensively documented in the provided search results, the behavior of Zinc(II) with other cyclohexane carboxylates provides insight into potential structures. For example, with 1,4-cyclohexanedicarboxylic acid, Zinc(II) has been shown to form a 3D coordination polymer with the formula [Zn₅(μ₃-OH)₂(1,4-CDC)₄]n. nih.gov This structure features both octahedrally and five-coordinate Zn(II) centers, linked by hydroxido and carboxylate bridges. nih.gov
In other Zinc(II) carboxylate systems, the formation of pentanuclear [Zn₅(μ₃-OH)₂(COO)₈] secondary building units (SBUs) has been observed. It is plausible that the highly functionalized 1,2,3,4,5,6-cyclohexanehexacarboxylate ligand could coordinate to Zinc(II) to form complex, high-nuclearity SBUs and extended 3D frameworks. The coordination geometry of Zn(II) is typically tetrahedral or octahedral, and the flexibility of the ligand would allow for the formation of diverse network topologies.
Cadmium(II) Coordination Polymers
As previously mentioned in section 3.2.3, Cadmium(II) readily forms three-dimensional MOFs with this compound, characterized by the presence of nanoscale cages. mdpi.com The coordination environment of the Cd(II) ions in these frameworks is crucial to their formation. The flexible nature of the cyclohexanehexacarboxylate ligand allows it to adopt different conformations to bridge multiple Cd(II) centers, leading to the assembly of these complex porous structures. mdpi.com
In related systems with other carboxylate and co-ligands, Cd(II) has been shown to form clusters that act as secondary building units. For example, with cyclohexane-1,2-dicarboxylic acid, a 2D layer structure based on Cd₆(CHADC)₆ clusters has been reported. The coordination number and geometry of Cd(II) can be variable, often being six- or seven-coordinate, which contributes to the structural diversity of its coordination polymers.
| Ligand System | Resulting Structure | Key Feature | Reference |
|---|---|---|---|
| This compound | 3D MOF | Nanoscale Cages | mdpi.com |
| cis-Cyclohexane-1,2-dicarboxylic acid and 4,4'-BMIBP | 2D Layer | Cd₆(CHADC)₆ clusters | |
| 1,4-Cyclohexanedicarboxylic acid and Phenanthroline derivative | 2D Layer forming 3D Supramolecular Structure | Distorted pentagonal bipyramidal Cd(II) |
Europium(III) Coordination Polymers
Europium(III) forms coordination polymers with this compound that exhibit interesting structural diversity and luminescent properties. The reaction of europium nitrate with the all-cis isomer of the acid under mild conditions yields two-dimensional assemblies. In contrast, under hydrothermal conditions, the all-cis isomer converts to the all-trans form, leading to the formation of a three-dimensional framework.
In the 2D structures formed with the all-cis ligand, the carboxylate groups can adopt chelating, bridging bidentate, and monodentate coordination modes. In the 3D framework with the all-trans ligand, four of the six equatorial carboxylate groups are chelating, while the other two are monodentate, linking ribbon-like subunits into a rutile-type topology.
A key feature of Europium(III) MOFs is their characteristic red luminescence, resulting from ⁵D₀ → ⁷Fⱼ transitions. The organic ligand acts as an "antenna," absorbing energy and transferring it to the Eu(III) ion, which then emits light. The intensity and lifetime of this luminescence can be influenced by the coordination environment of the Eu(III) ion and the presence of co-ligands.
| Ligand Isomer | Reaction Conditions | Dimensionality | Key Structural Feature | Reference |
|---|---|---|---|---|
| all-cis | Mild | 2D | Hexagonal or tetragonal arrangement | |
| all-trans (from in situ isomerization) | Hydrothermal | 3D | Rutile-type topology |
Yttrium(III) Coordination Polymers
Research has led to the synthesis of a novel three-dimensional coordination polymer involving yttrium(III) and partially deprotonated this compound. researchgate.net The compound, formulated as [Y(H₂O)₄(H₃chhc)]·6H₂O, is created through the self-assembly of Y(NO₃)₃·6H₂O and the ligand under hydrothermal conditions. researchgate.netdocumentsdelivered.com
In this structure, the yttrium(III) ion is coordinated by eight oxygen atoms. researchgate.net Four of these are from water molecules, and the other four are from the carboxylate groups of two distinct tri-protonated (H₃chhc)³⁻ ligands. researchgate.net These ligands, in turn, bridge the yttrium centers, leading to the formation of a complex three-dimensional framework. researchgate.net The structure is further stabilized by an extensive network of hydrogen bonds involving the coordinated and lattice water molecules, as well as the protonated and unprotonated carboxylate oxygen atoms. researchgate.net
| Parameter | Value |
|---|---|
| Formula | [Y(H₂O)₄(H₃chhc)]·6H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.363(3) |
| b (Å) | 15.204(5) |
| c (Å) | 13.639(4) |
| β (°) | 107.41(3) |
| V (ų) | 2051.3(11) |
Cobalt(II) Coordination Polymers
A novel one-dimensional coordination polymer of cobalt(II) has been synthesized using the all-cis isomer of this compound (H₆chhc) and 1,10-phenanthroline (phen) as a co-ligand. znaturforsch.comresearchgate.net The resulting compound, with the formula Co(phen)(H₂O)(H₂chhc)₁/₂, was produced via a hydrothermal reaction. znaturforsch.com
The crystal structure analysis reveals that the [Co(phen)(H₂O)]²⁺ cations are linked by di-protonated (H₂chhc)⁴⁻ anions. znaturforsch.com The ligand adopts a η⁶μ⁴ bridging mode, connecting the cobalt centers to form polymer chains that extend along the nih.gov direction. znaturforsch.com The cobalt ion is in a distorted octahedral coordination environment, surrounded by two nitrogen atoms from the phenanthroline ligand, one oxygen atom from a water molecule, and three oxygen atoms from two separate (H₂chhc)⁴⁻ anions. znaturforsch.com Magnetic susceptibility studies conducted at varying temperatures indicated the presence of weak, long-range antiferromagnetic ordering and zero-field splitting within the material. znaturforsch.com
| Parameter | Value |
|---|---|
| Formula | Co(phen)(H₂O)(H₂chhc)₁/₂ |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 7.267(2) |
| b (Å) | 10.749(2) |
| c (Å) | 10.826(2) |
| α (°) | 97.86(3) |
| β (°) | 103.62(3) |
| γ (°) | 95.00(3) |
| V (ų) | 807.8(3) |
Calcium(II) Complexes and Crystallization Inhibition
The structural similarity of this compound to myo-inositol hexakisphosphate (IP6 or phytic acid) has prompted research into its role as an inhibitor of calcium oxalate (B1200264) (CaOx) crystallization, a key process in the formation of kidney stones. ethz.chresearchgate.net Although CaOx crystallization inhibitors have been explored for decades, significant progress in finding highly potent molecules has been limited. ethz.chresearchgate.net
Studies screening various IP6 analogues have been conducted to identify effective inhibitors. ethz.chresearchgate.net While this research has led to the identification of highly active divalent inositol (B14025) phosphate (B84403) molecules that can completely inhibit the crystallization process in the nanomolar range, the specific efficacy of this compound itself is part of a broader investigation into this class of compounds. ethz.chacs.org The mechanism of inhibition by these types of molecules involves stabilizing early-stage precursor particles, which delays and slows the growth of CaOx crystals. acs.org
Uranyl Ion Complexes
The all-cis isomer of this compound (H₆L) has been used to synthesize novel heterometallic complexes containing both uranyl (UO₂²⁺) and lanthanide (Ln³⁺) ions. researchgate.netnih.gov Hydrothermal reactions involving an equimolar mix of uranyl and lanthanide nitrates with H₆L yield isomorphous complexes with the general formula [UO₂Ln(HL)(H₂O)₇]·H₂O (where Ln can be Pr, Eu, Tb, Er). researchgate.net
In these structures, the cyclohexane ligand displays specific coordination. The three carboxylate groups in equatorial positions on the cyclohexane ring bind to uranyl ions, creating a two-dimensional hexagonal network. researchgate.netnih.gov One of the axially positioned carboxylate groups chelates a [Ln(H₂O)₇]³⁺ group. researchgate.net This results in 2D sheets decorated on both sides by the lanthanide ion complexes, forming a unique and complex architecture. researchgate.net
Conformational Control and Trapping within MOFs
The cyclohexane ring of this compound is not planar and can exist in different conformations, primarily chair and boat forms. The orientation of the six carboxylate groups (axial or equatorial) defines the specific conformer. This conformational flexibility is a key aspect of its chemistry within Metal-Organic Frameworks (MOFs).
Conformational Transformation Mechanisms
The conformation of flexible ligands like cyclohexanehexacarboxylic acid can be influenced and controlled by the conditions of MOF synthesis and the structure of the resulting framework. The coordination of the carboxylate groups to metal centers can lock the ligand into a specific conformation that it might not preferentially adopt in its free state. znaturforsch.com For instance, in the cobalt(II) coordination polymer previously discussed, the (H₂chhc)⁴⁻ anion is held in a specific bridging mode that dictates the spatial arrangement of the entire polymer chain. znaturforsch.com The topology of the MOF can create a specific microenvironment that sterically favors one conformer, effectively controlling the ligand's shape.
Stabilization and Separation of Conformers
Metal-Organic Frameworks offer a promising strategy for the stabilization and potential separation of different conformers of flexible molecules. By designing MOFs with specific pore sizes, shapes, and chemical functionalities, it is possible to create a framework that selectively binds to and stabilizes a single conformer of this compound. The rigid structure of the MOF can act as a template, forcing the ligand into a conformation that is complementary to the framework's binding sites. This "conformational trapping" can greatly enhance the stability of an otherwise less favorable conformer. While the separation of conformers of this specific hexacarboxylic acid has not been extensively detailed, the principles demonstrated with other flexible molecules in MOFs suggest a viable pathway for future research.
Supramolecular Architectures and Interactions
In the realm of coordination chemistry, this compound serves as a versatile building block, or ligand, for the construction of complex metal-organic frameworks (MOFs). The final three-dimensional structure of these materials is not only dictated by the coordination bonds between the metal ions and the carboxylate groups of the ligand but is also significantly influenced by weaker, non-covalent forces. These interactions, including hydrogen bonding and π-π stacking, are crucial in directing the assembly of the individual molecular components into well-defined, stable supramolecular architectures. nih.govnih.gov The conformationally flexible nature of the cyclohexane backbone, combined with its six carboxylic acid functional groups, allows for the formation of intricate and diverse network structures. nih.govresearchgate.net
Hydrogen Bonding Interactions
Hydrogen bonding plays a paramount role in the supramolecular chemistry of this compound and its derivatives. The six carboxylic acid moieties provide numerous donor (O-H) and acceptor (C=O) sites, leading to the formation of extensive and robust hydrogen-bonding networks. nih.gov These interactions can occur between the acid ligands themselves (homomeric interactions) or between the ligand and other molecules present in the crystal structure, such as water or other co-ligands (heteromeric interactions). nih.gov
The specific conformation adopted by the cyclohexanehexacarboxylate ligand within a metal-organic framework can influence the geometry and dimensionality of the resulting hydrogen-bonded networks. nih.gov These networks contribute significantly to the stability of the entire framework, often complementing the primary coordination bonds. In many hydrated MOF structures, water molecules are integrated into the framework, acting as bridges that link different components through O-H···O hydrogen bonds, further reinforcing the supramolecular assembly. researchgate.netnih.gov
Table 1: Common Hydrogen Bonding Patterns in Carboxylic Acid-Based Supramolecular Structures
| Supramolecular Synthon | Description | Role in Architecture |
|---|---|---|
| Dimer | Two carboxylic acid groups forming a cyclic motif via two O-H···O bonds. | Fundamental building block for larger structures. |
| Chain/Tape | Linear propagation of hydrogen-bonded molecules. | Creates one-dimensional structural motifs. rsc.org |
| Sheet | Two-dimensional array formed by inter-linked chains or other motifs. | Leads to the formation of layered structures. rsc.org |
| 3D Network | An extended, three-dimensional web of hydrogen bonds. | Provides overall structural integrity and stability. mdpi.com |
π-π Stacking Interactions
The this compound molecule itself, being composed of a saturated aliphatic cyclohexane ring, lacks a π-electron system and therefore cannot participate directly in π-π stacking interactions. nih.govnih.gov However, these interactions become a critical structure-directing force in mixed-ligand MOFs where this cyclohexane derivative is used in conjunction with auxiliary aromatic ligands. nih.gov
For instance, research on related cyclohexane-based dicarboxylate ligands in cobalt(II) networks has shown that π-π stacking between adjacent 1,10-phenanthroline co-ligands is essential for stabilizing rare conformations of the aliphatic ligand within the framework. rsc.orgresearchgate.net The aromatic ligands arrange into columns or stacks, creating pockets or channels that guide the assembly of the coordination polymer. Therefore, while this compound does not engage in π-π stacking itself, the judicious use of aromatic co-ligands introduces this interaction as a powerful tool for controlling and stabilizing complex supramolecular architectures. rsc.orgrsc.org
Table 2: Role of π-π Stacking in Mixed-Ligand MOFs Containing Aliphatic Carboxylates
| Interaction Type | Participating Moieties | Function in Supramolecular Assembly |
|---|---|---|
| π-π Stacking | Aromatic co-ligands (e.g., 1,10-phenanthroline, 4,4'-bipyridine). nih.gov | Stabilizes the crystal lattice; directs the alignment of ligands. rsc.orgresearchgate.net |
| Ligand-Ligand | Stacking between aromatic planes of auxiliary ligands. | Creates columns or layers, influencing framework topology. rsc.org |
| Framework Stabilization | The cumulative effect of multiple weak π-π interactions. | Enhances the overall stability of the MOF structure. nih.gov |
Theoretical and Computational Studies
Molecular Mechanics and Conformational Analysis
Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of a molecule. It is particularly useful for conformational analysis, which is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt and their relative energies.
For 1,2,3,4,5,6-cyclohexanehexacarboxylic acid, the cyclohexane (B81311) ring is not planar. Like cyclohexane itself, it can adopt several non-planar conformations, primarily the "chair" and "boat" forms, as well as intermediate "twist-boat" conformations. The presence of six bulky and polar carboxylic acid groups significantly influences the conformational preferences and the energy barriers between different conformers.
The orientation of the six carboxyl groups can be either axial (perpendicular to the approximate plane of the ring) or equatorial (in the approximate plane of the ring). The various stereoisomers of this compound will have distinct conformational landscapes. For instance, the cis-isomer, where all carboxylic groups are on the same side of the ring, has been studied and its structure determined. researchgate.net In this isomer, the molecule adopts a chair conformation where the carboxyl groups are in alternating axial and equatorial positions to minimize steric hindrance.
Molecular dynamics (MD) simulations, a subset of molecular mechanics, can be used to explore the conformational space of the molecule over time at different temperatures. nih.gov These simulations can reveal the dynamic interconversions between different chair and boat forms and identify the most stable, low-energy conformations. nih.gov
Table 1: Comparison of Cyclohexane Conformers
| Conformer | Relative Energy (kcal/mol) | Dihedral Angles | Key Features |
|---|---|---|---|
| Chair | 0 | Approx. ±60° | Most stable, staggered C-H bonds, low steric strain |
| Twist-Boat | ~5.5 | Varies | Intermediate, partially eclipsing bonds |
| Boat | ~6.9 | 0° and ±60° | Less stable, eclipsing bonds ("flagpole" interactions) |
Note: Energies are for unsubstituted cyclohexane and serve as a baseline. The presence of six carboxyl groups will alter these values significantly.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. esqc.orgnih.gov It is a popular and versatile tool that balances computational cost with accuracy, making it suitable for molecules of this size. DFT calculations can provide detailed information about the molecule's geometry, electronic properties, and chemical reactivity.
For this compound, DFT can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional structure by finding the minimum energy conformation. This includes precise predictions of bond lengths, bond angles, and dihedral angles.
Calculate Electronic Properties: Map the electron density distribution to understand how electrons are shared between atoms. This allows for the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and stability. mdpi.com
Predict Spectroscopic Properties: Simulate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the structure.
Analyze Reactivity: The calculated electrostatic potential surface can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is particularly relevant for understanding the acidity of the carboxylic protons and the molecule's potential to coordinate with metal ions.
Table 2: Representative DFT-Calculated Properties
| Property | Description | Significance for Cyclohexanehexacarboxylic Acid |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical stability; a larger gap implies higher stability. |
| Mulliken Charges | Partial charges assigned to individual atoms. | Helps to quantify the polarity of bonds, such as the O-H bonds in the carboxyl groups. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
Note: The actual values for these properties would require specific DFT calculations on a chosen stereoisomer of the molecule.
Simulations of Coordination Polymer Formation
This compound is an excellent candidate for use as a ligand (or "linker") in the construction of coordination polymers and metal-organic frameworks (MOFs). Its six carboxylate groups can deprotonate and bind to multiple metal centers, creating extended one-, two-, or three-dimensional networks.
Computational simulations are crucial for predicting and understanding the formation of these complex structures. By modeling the interactions between the deprotonated cyclohexanehexacarboxylate ligand and various metal ions, researchers can:
Predict Crystal Structures: Simulate the self-assembly process to predict the most likely crystal packing and network topology of the resulting coordination polymer.
Understand Ligand Conformation: The flexible cyclohexane backbone can adopt different conformations, which in turn influences the final structure of the coordination polymer. rsc.org Simulations can explore how the coordination with metal ions "locks" the ligand into a specific conformation.
Screen for Properties: By building computational models of potential coordination polymers, researchers can screen for desired properties, such as porosity for gas storage or specific catalytic activity, before attempting synthesis in the lab.
The process often involves combining molecular mechanics to handle the large, periodic structures with DFT to accurately describe the metal-ligand coordination bonds. These simulations can provide insights into the thermodynamics of formation, helping to explain why certain structures are favored under specific reaction conditions. rsc.org
Modeling of Supramolecular Interactions
Supramolecular chemistry focuses on the non-covalent interactions between molecules. For this compound, the most significant supramolecular interaction is hydrogen bonding. The twelve oxygen atoms and six acidic hydrogen atoms of the carboxyl groups can act as a dense network of hydrogen bond donors and acceptors.
Computational modeling is essential for dissecting these complex interaction networks. nih.gov These models can:
Analyze Hydrogen Bonding Patterns: Identify the specific intra- and intermolecular hydrogen bonds that stabilize the crystal structure of the acid itself or its assemblies with other molecules.
Simulate Host-Guest Chemistry: The molecule's structure, with a relatively non-polar cyclohexane core and a highly polar periphery of carboxyl groups, suggests it could act as a host for guest molecules. Simulations can model the encapsulation of guests and calculate the binding energies, providing insight into the stability of such host-guest complexes. mdpi.com
Predict Self-Assembly: Model how individual molecules of the acid interact with each other and with solvent molecules to form larger, ordered structures, such as dimers, tapes, or layers, driven by hydrogen bonding. researchgate.net
These simulations often use force fields specifically parameterized to accurately describe non-covalent interactions like hydrogen bonds and van der Waals forces. By calculating the free energy of association, these models can predict the strength and specificity of supramolecular interactions. frontiersin.org
Advanced Materials Science Applications
Building Block for Complex Organic Molecules and Polymers
The structure of 1,2,3,4,5,6-cyclohexanehexacarboxylic acid, featuring a dense arrangement of reactive carboxyl groups on a flexible cyclohexane (B81311) ring, makes it an exceptional building block for the synthesis of complex organic molecules and polymers. The six carboxylic acid moieties can undergo a variety of chemical transformations, such as esterification, amidation, and salt formation, providing multiple pathways to construct larger, more elaborate molecular architectures.
In polymer chemistry, this hexacarboxylic acid can function as a multifunctional monomer or cross-linking agent. Its incorporation into a polymer backbone can lead to materials with a high degree of cross-linking, which can enhance thermal stability, mechanical strength, and chemical resistance. The flexible nature of the cyclohexane backbone, in contrast to rigid aromatic polycarboxylic acids, allows for a degree of conformational adaptability during polymerization and in the final polymer network. This can influence the resulting material's physical properties, such as its glass transition temperature and solubility.
The multidentate ligand capability of this compound is particularly valuable in coordination chemistry for the construction of metal-organic frameworks (MOFs) and coordination polymers. The multiple carboxylic acid groups can coordinate with metal ions to form stable, extended networks with diverse topologies and potential applications in gas storage, catalysis, and sensing.
Development of Novel Materials
The unique structural attributes of this compound are being explored in the research and development of novel materials with tailored properties. Its capacity to form multiple, simultaneous chemical bonds makes it a prime candidate for creating robust and functional material systems.
In the field of self-healing materials, the focus is on creating polymers that can autonomously repair damage. A common strategy involves the incorporation of reversible chemical bonds into the polymer network. Polycarboxylic acids are of interest in this area due to their ability to form dynamic, non-covalent bonds such as hydrogen bonds and metal-carboxylate coordination bonds.
While specific studies detailing the use of this compound in self-healing materials are emerging, the principles of its potential application are well-established. The six carboxylic acid groups can participate in extensive hydrogen bonding, creating a dense network of reversible cross-links. If the material is damaged, these hydrogen bonds can reform across the fractured interface upon the application of a stimulus like heat or pressure, thus restoring the material's integrity.
Furthermore, these carboxylic acid groups can coordinate with metal ions to create reversible metal-ligand cross-links. The strength and lability of these bonds can be tuned by the choice of the metal ion, offering a pathway to control the self-healing properties of the material. Research on related systems, such as epoxy networks incorporating cyclohexanecarboxylic acid derivatives and cyclodextrin (B1172386) for host-guest interaction-based healing, highlights the potential of this class of compounds in creating sophisticated self-healing systems. researchgate.net
Responsive or "smart" hydrogels are cross-linked polymer networks that can undergo significant volume changes in response to external stimuli such as pH, temperature, or light. The incorporation of ionizable functional groups into the hydrogel structure is a key strategy for creating pH-responsive materials. mdpi.commdpi.comnih.govnih.govdcu.ie
This compound, with its six carboxylic acid groups, is an ideal candidate for use as a cross-linking agent in the synthesis of pH-responsive hydrogels. In an acidic environment, the carboxylic acid groups are protonated (-COOH), and the hydrogel may be in a collapsed state. As the pH increases into the neutral or basic range, these groups deprotonate to form carboxylate anions (-COO⁻). The resulting electrostatic repulsion between the negatively charged polymer chains leads to a significant swelling of the hydrogel network as it absorbs large amounts of water. This pH-triggered swelling and deswelling can be harnessed for applications such as controlled drug delivery, sensors, and actuators. The high density of carboxylic acid groups offered by this molecule could lead to hydrogels with a particularly pronounced and sensitive pH response.
Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. rsc.orgnih.gov They are typically synthesized in a one-pot reaction from ABₓ monomers or by using a multifunctional core molecule. Due to their unique globular structure, they exhibit properties such as low viscosity, high solubility, and high functionality. rsc.org
This compound can serve as an A₆-type core molecule for the synthesis of hyperbranched polymers. By reacting it with a suitable Bₓ monomer (where B is a functional group that can react with a carboxylic acid, such as a hydroxyl or an amine group), a hyperbranched structure can be grown radially from the central cyclohexane core. This approach allows for the creation of polymers with a very high density of functional groups at their periphery. These terminal groups can then be further modified to tailor the polymer's properties for specific applications, such as in coatings, additives, and drug delivery systems. The synthesis of hyperbranched polyesters, for example, often utilizes multifunctional acids or alcohols as core building blocks. frontiersin.orgresearchgate.net
Functional Polymeric Materials with New Properties
The incorporation of this compound into polymer structures can impart novel functionalities. Its use as a cross-linker or monomer can lead to the development of materials with enhanced thermal and mechanical properties. For example, in the synthesis of polyesters or polyamides, its high functionality can result in a rigid, highly cross-linked network, leading to materials with high heat distortion temperatures and improved solvent resistance.
Furthermore, the presence of unreacted carboxylic acid groups in the final polymer can be exploited to introduce other functionalities. These acid groups can serve as sites for grafting other polymer chains, attaching bioactive molecules, or coordinating with metal nanoparticles to create functional nanocomposites. In the context of metal-organic frameworks (MOFs), the use of flexible ligands like cyclohexane-based polycarboxylic acids can lead to frameworks with interesting dynamic properties. Research on MOFs constructed from hexacarboxylic acid ligands has demonstrated their potential in creating materials with unique luminescent and electrochemical properties, which could be applied in sensing and electronics. nih.gov
Applications in Antiscalants and Crystallization Inhibition
The formation of mineral scale, such as calcium carbonate, is a significant problem in many industrial processes, including water treatment and oil and gas production. Scale inhibitors are chemical compounds that, even at low concentrations, can prevent or slow down the precipitation and growth of mineral scale. Polycarboxylic acids are a well-known class of scale inhibitors. semanticscholar.orgresearchgate.net
This compound has been identified as an effective inhibitor for calcite (a form of calcium carbonate) growth. The mechanism of action for polycarboxylate scale inhibitors typically involves two main processes:
Chelation: The carboxylate groups can bind to metal ions in the solution (like Ca²⁺), increasing their solubility and reducing the supersaturation of the scaling mineral.
Crystal Growth Inhibition: The molecules can adsorb onto the active growth sites of the mineral crystals. This disrupts the regular addition of ions to the crystal lattice, thereby inhibiting further crystal growth and modifying the crystal morphology, often leading to smaller, less regular, and less adherent particles.
The presence of six carboxylic acid groups on a compact cyclohexane frame makes this compound a potent chelating agent and a molecule that can strongly adsorb onto crystal surfaces.
Below is a table summarizing the key properties of different cyclohexane polycarboxylic acids, highlighting the unique position of the hexacarboxylic acid.
| Compound Name | Carboxyl Groups | Key Potential Applications |
| 1,2-Cyclohexanedicarboxylic Acid | 2 | Organic synthesis intermediates |
| 1,3,5-Cyclohexanetricarboxylic Acid | 3 | Polymer crosslinking agents |
| 1,2,4,5-Cyclohexanetetracarboxylic Acid | 4 | Epoxy resin hardeners |
| This compound | 6 | MOFs, magnetic materials, scale inhibition |
This table is based on information from reference .
Biological and Biomedical Research Applications
Interactions with Biological Molecules and Systems
1,2,3,4,5,6-Cyclohexanehexacarboxylic acid, also known as mellitic acid in its aromatic form, possesses a unique structure with six carboxylic acid groups attached to a cyclohexane (B81311) ring. This high density of carboxyl groups makes it an effective chelating agent, capable of forming stable complexes with various metal ions. ontosight.ai This property is significant in biological systems where metal ions play crucial roles in the structure and function of biomolecules like proteins and nucleic acids. csirnotes.com
The multiple carboxyl groups can participate in hydrogen bonding, a fundamental interaction in biological recognition processes. csirnotes.com These non-covalent interactions are vital for the structure of proteins and the double-helix of DNA. The ability of this compound to engage in such interactions suggests its potential to modulate the function of biological macromolecules.
Furthermore, derivatives of cyclohexane carboxylic acids, such as 1-aminocyclohexane-1-carboxylic acid (Ac6c), have been studied for their ability to stabilize protein structures. nih.gov The conformational flexibility of the cyclohexane ring allows these derivatives to be incorporated into peptide chains, enhancing the stability of protein motifs like β-helices. nih.gov This highlights the potential of the cyclohexane scaffold in designing synthetic peptides and proteins for various biomedical applications.
Potential Therapeutic Properties and Drug Development Precursors
The structural framework of cyclohexane carboxylic acids is a recurring motif in the development of new therapeutic agents. Various derivatives have been synthesized and investigated for a range of pharmacological activities, including anti-inflammatory, antitumor, and antibacterial properties.
For instance, novel amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have demonstrated significant antiproliferative and anti-inflammatory effects. mdpi.com Certain derivatives were found to be more effective than ibuprofen (B1674241) at inhibiting cell proliferation and could strongly inhibit the secretion of pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com
Additionally, specific disubstituted cyclohexane carboxylic acids serve as key building blocks in drug development projects. researchgate.net For example, (1R,2R)-2-(4-Bromobenzoyl)cyclohexanecarboxylic acid is a crucial intermediate for synthesizing drug candidates through amide bond formation and subsequent chemical modifications. researchgate.net Similarly, other cyclohexenone carboxylic acid derivatives have been synthesized and tested for their antitumor activity, indicating the versatility of this chemical scaffold in cancer research. researchgate.net
Table 1: Therapeutic Potential of Cyclohexane Carboxylic Acid Derivatives
| Derivative Class | Investigated Therapeutic Area | Key Findings |
|---|---|---|
| Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid | Anti-inflammatory, Antiproliferative | Strong inhibition of pro-inflammatory cytokines (TNF-α, IL-6); higher antiproliferative activity than ibuprofen. mdpi.com |
| Disubstituted cyclohexane carboxylic acids | Drug Development Intermediate | Serves as a key building block for synthesizing various drug candidates via amide bond formation. researchgate.net |
Biomaterials for Tissue Engineering
In the field of tissue engineering, biodegradable polyesters are highly valued for their biocompatibility and controllable mechanical properties. nih.gov While direct applications of this compound in tissue engineering are still an emerging area of research, its structure as a polycarboxylic acid makes it a candidate for creating cross-linked polymer networks or hydrogels.
Functional polyesters incorporating carboxylic acid side-groups have been developed for tissue engineering applications. semanticscholar.org These materials exhibit pH-responsive behavior and their biocompatibility can be tuned by altering the density of the carboxylic acid groups. Studies with L929 fibroblast cultures have shown that cell viability, proliferation, and attachment are promoted on polyester (B1180765) surfaces with a higher fraction of carboxylic acid functionalities. semanticscholar.org This suggests that the multiple carboxylic acid groups of this compound could be leveraged to create biomaterials that support cell growth. Citrate-based biomaterials, which also feature multiple carboxyl groups, have been extensively studied for cardiovascular tissue engineering due to their excellent elastomeric properties and biocompatibility. nih.gov
Antimicrobial Effects
Derivatives of cyclohexane and its associated carboxylic acids have shown notable antimicrobial properties. The presence of carboxylic acid groups can contribute to the disruption of bacterial cell membranes and metabolic processes.
Research has demonstrated that various cyclohexane derivatives exhibit antibacterial activity against a range of pathogens. cabidigitallibrary.org For example, certain benzyl-amine derivatives of cyclohexane showed remarkable antibacterial properties against Staphylococcus epidermidis, Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. cabidigitallibrary.org Iron complexes of cyclohexanedicarboxylic acid have also been found to have significant antibacterial and antifungal effects against pathogens like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Candida albicans. dergipark.org.tr
Furthermore, chitosan (B1678972), a biopolymer with known antimicrobial properties, can be chemically modified with carboxylic acid derivatives to enhance its efficacy. N-(6-carboxyl cyclohex-3-ene carbonyl) chitosan, a derivative synthesized from chitosan and tetrahydrophthalic anhydride (B1165640), exhibited remarkably improved inhibitory properties and water solubility compared to unmodified chitosan. researchgate.net
Table 2: Antimicrobial Activity of Cyclohexane Derivatives
| Compound/Derivative | Target Microorganisms | Observed Effect |
|---|---|---|
| Benzyl-amine cyclohexane derivatives | S. epidermidis, P. aeruginosa, S. aureus, E. coli | Remarkable antibacterial properties. cabidigitallibrary.org |
| Iron cyclohexanedicarboxylic acid | B. subtilis, S. aureus, E. coli, P. aeruginosa, C. albicans | Potent antibacterial and antifungal activity. dergipark.org.tr |
| N-(6-carboxyl cyclohex-3-ene carbonyl) chitosan | Erwinia carotovora (plant bacteria), various fungi | Significantly improved antimicrobial activity over chitosan. researchgate.net |
Modifications of Cellulosic Materials for Biomedical Applications
Cellulose (B213188) is a widely abundant and biocompatible polymer used extensively in biomedical applications such as wound dressings, drug delivery, and tissue engineering scaffolds. mdpi.comnih.gov Chemical modification of cellulose is a key strategy to enhance its properties and introduce new functionalities. researchgate.netnih.gov
One common and effective method for modifying cellulose is through oxidation, which introduces carboxylic acid groups onto the polymer backbone. The 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)-mediated oxidation is a widely used technique that converts the primary hydroxyl groups of cellulose into carboxyl groups. nih.govmdpi.com This modification enhances the ability of cellulose to be processed into hydrogels and other biomaterials.
Given its structure as a hexacarboxylic acid, this compound can be considered as a potential cross-linking agent for cellulose and other polymers containing hydroxyl groups. The multiple carboxylic acid moieties can form ester bonds with the hydroxyl groups on cellulose chains, creating a stable, three-dimensional network. Such cross-linked cellulosic materials could exhibit improved mechanical properties and controlled swelling behavior, which are desirable for applications in tissue engineering and controlled drug release. nih.gov
Analytical Methods and Characterization Techniques
Spectroscopic Characterization
Spectroscopy is instrumental in determining the molecular structure of 1,2,3,4,5,6-cyclohexanehexacarboxylic acid by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon framework of organic molecules. In the ¹³C NMR spectrum of this compound, two main types of carbon environments are expected, leading to distinct chemical shifts.
The carbons of the six carboxylic acid groups (-COOH) are significantly deshielded due to the electronegativity of the attached oxygen atoms. Consequently, they resonate in the downfield region of the spectrum, typically between 165 and 190 ppm. oregonstate.eduwisc.edu The six methine carbons (-CH) that form the cyclohexane (B81311) ring are saturated (sp³ hybridized) and appear in the upfield region, generally between 10 and 50 ppm. oregonstate.edu
The exact number of signals and their specific chemical shifts in both the ¹H and ¹³C NMR spectra are highly dependent on the specific stereoisomer of the molecule, as the spatial orientation of the carboxylic acid groups (axial vs. equatorial) influences the local electronic environment of each carbon and proton.
Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (δ) Range (ppm) |
| Carboxylic Acid (-C OOH) | 165 - 190 |
| Cyclohexane Ring (-C H) | 10 - 50 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is dominated by the characteristic absorptions of its carboxylic acid and alkane moieties.
Key absorption bands include:
A very broad and strong absorption band in the region of 3300-2500 cm⁻¹ corresponding to the O-H stretching vibration of the hydrogen-bonded carboxylic acid groups.
An intense and sharp absorption peak between 1760 and 1690 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the carboxylic acid.
Absorptions in the 3000-2850 cm⁻¹ range due to the C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexane ring.
A C-O stretching vibration, which can be found between 1320-1210 cm⁻¹.
The fingerprint region, below 1500 cm⁻¹, contains a complex pattern of signals from various bending and stretching vibrations (including O-H bending), which is unique to the specific molecule and its stereoisomer. researchgate.net
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Broad |
| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong, Sharp |
| Alkane (Cyclohexane) | C-H Stretch | 3000 - 2850 | Medium |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |
Elemental Analysis
Elemental analysis determines the mass percentage of each element within a compound. For this compound, with a molecular formula of C₁₂H₁₂O₁₂, the theoretical elemental composition can be calculated. This experimental technique is crucial for confirming the empirical formula of a newly synthesized compound. quora.comumkc.edu
Given the atomic masses of Carbon (≈12.011 u), Hydrogen (≈1.008 u), and Oxygen (≈15.999 u), and the molecular weight of the compound (≈348.22 g/mol ), the theoretical percentages are calculated as follows: nih.gov
Carbon (C): (12 * 12.011 / 348.22) * 100% ≈ 41.39%
Hydrogen (H): (12 * 1.008 / 348.22) * 100% ≈ 3.47%
Oxygen (O): (12 * 15.999 / 348.22) * 100% ≈ 55.14%
Table 3: Theoretical Elemental Composition of this compound (C₁₂H₁₂O₁₂)
| Element | Symbol | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Mass Percentage (%) |
| Carbon | C | 12.011 | 12 | 144.132 | 41.39 |
| Hydrogen | H | 1.008 | 12 | 12.096 | 3.47 |
| Oxygen | O | 15.999 | 12 | 191.988 | 55.14 |
| Total | 348.216 | 100.00 |
Luminescence Spectroscopy (e.g., for Eu(III) Complexes)
This compound can act as a ligand to form complexes with lanthanide ions, such as Europium(III). These complexes often exhibit characteristic luminescence (fluorescence). Luminescence spectroscopy of Eu(III) complexes reveals sharp, line-like emission bands due to f-f electronic transitions, which are typically shielded from the ligand environment.
The emission spectrum of a Eu(III) complex is characterized by transitions from the excited ⁵D₀ state to the various levels of the ⁷F ground state (⁵D₀ → ⁷Fⱼ, where J = 0, 1, 2, 3, 4). The symmetry of the coordination environment around the Eu(III) ion significantly influences the spectrum, particularly the intensity and splitting of the bands. For instance, a change from a higher (e.g., C₃) to a lower (e.g., C₁) symmetry can alter the emission spectrum, shorten the radiative lifetime, and increase the luminescence efficiency. researchgate.net These complexes typically display a characteristic red emission. researchgate.net
Table 4: Typical Luminescence Transitions for Eu(III) Complexes
| Transition | Approximate Wavelength Range (nm) | Emission Color |
| ⁵D₀ → ⁷F₀ | 575 - 585 | Yellow-Orange |
| ⁵D₀ → ⁷F₁ | 585 - 600 | Orange |
| ⁵D₀ → ⁷F₂ | 610 - 625 | Red (Hypersensitive) |
| ⁵D₀ → ⁷F₃ | 645 - 660 | Red |
| ⁵D₀ → ⁷F₄ | 685 - 705 | Red |
Chromatographic Techniques
Chromatography is essential for the separation, identification, and quantification of this compound from mixtures, including its various stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound. A reverse-phase (RP) HPLC method has been developed for its separation. sielc.com In this method, a nonpolar stationary phase is used with a polar mobile phase.
A typical method might employ:
Column: A Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with an acidic modifier such as phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com
Detection: Ultraviolet (UV) detection is commonly used for carboxylic acids, although they lack strong chromophores. Derivatization can be used to enhance detection sensitivity. nih.gov
This HPLC method is scalable and can be adapted for preparative separation to isolate impurities or specific isomers. sielc.com Furthermore, chiral stationary phases can be utilized in HPLC to separate the enantiomers of chiral isomers of the compound. researchgate.net
Table 5: Example HPLC Method Parameters for this compound Analysis
| Parameter | Description |
| Mode | Reverse-Phase (RP) |
| Stationary Phase/Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid) |
| Application | Identification, Quantification, Impurity Isolation |
X-ray Crystallography for Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been successfully applied to isomers of this compound, providing valuable information on molecular conformation and intermolecular interactions.
Detailed research on the all-cis isomer of this compound has revealed its specific crystal structure. researchgate.net In this isomer, all six carboxyl groups are oriented on the same side of the cyclohexane ring. The crystal structure is characterized by a complex network of hydrogen bonds, where the carboxyl groups of adjacent molecules interact, leading to a highly ordered, three-dimensional supramolecular assembly. The cyclohexane ring typically adopts a chair conformation, which is the most stable arrangement. The determination of such structures is fundamental to understanding how these molecules self-assemble and how they can be used as building blocks in the design of more complex structures like metal-organic frameworks (MOFs). researchgate.net
The table below summarizes typical crystallographic data that would be obtained from an X-ray diffraction study, using the related cis-cyclohexane-1,4-dicarboxylic acid as an example for data format illustration. researchgate.net
| Parameter | Value |
|---|---|
| Compound | cis-Cyclohexane-1,4-dicarboxylic acid |
| Molecular Formula | C₈H₁₂O₄ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.2912 |
| b (Å) | 6.2611 |
| c (Å) | 13.1851 |
| α (°) | 82.505 |
| β (°) | 80.309 |
| γ (°) | 81.875 |
| Volume (ų) | 423.70 |
| Z | 2 |
Thermal Analysis (e.g., Thermogravimetric Analysis (TG))
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is crucial for determining the thermal stability and decomposition profile of compounds.
While specific TGA data for pure this compound is not extensively reported, the technique is widely applied to study the thermal properties of coordination polymers and MOFs synthesized using polycarboxylic acid ligands. nih.gov In this context, TGA reveals the temperature at which coordinated solvent molecules (like water) are lost, followed by the decomposition of the organic ligand, and finally, the formation of a stable metal oxide residue.
For instance, in coordination polymers constructed from a hexacarboxylic acid ligand and various metal ions, TGA curves show distinct mass loss steps. nih.gov The initial weight loss typically corresponds to the removal of solvent molecules. The framework's stability is indicated by the temperature at which the organic ligand begins to decompose. This decomposition temperature is a critical parameter for materials intended for high-temperature applications.
The following interactive table presents illustrative TGA data for three different metal-organic complexes (Complex 1: Cd, Complex 2: Cu, Complex 3: Mn) synthesized with a hexacarboxylic acid, showing the different stages of thermal decomposition. nih.gov
| Complex | Temperature Range (°C) | Mass Loss Event | Final Residue |
|---|---|---|---|
| Complex 1 (Cd-based) | 25 - 350 | Release of H₂O molecules | CdO |
| Complex 1 (Cd-based) | 350 - 610 | Framework collapse | |
| Complex 2 (Cu-based) | 25 - 160 | Release of H₂O and DMF molecules | CuO |
| Complex 2 (Cu-based) | 160 - 450 | Ligand decomposition and framework collapse | |
| Complex 3 (Mn-based) | 25 - 105 | Release of H₂O molecules | MnO |
| Complex 3 (Mn-based) | 240 - 430 | Framework decomposition |
Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES)
Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) is a powerful analytical technique used for the determination of trace to major concentrations of elements in a sample. It is not used to analyze the organic this compound molecule itself, but rather to quantify the metallic elements in materials synthesized from it.
In the context of materials science, this compound serves as an organic linker to create coordination polymers and MOFs. For these materials, ICP-AES is an indispensable tool for confirming their elemental composition. After synthesis, the material is digested in acid to dissolve both the metal centers and the organic linkers. The resulting solution is then introduced into the plasma of the ICP-AES instrument. The high-temperature plasma excites the atoms of the metallic elements, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element in the sample.
This analysis is critical for:
Verifying Stoichiometry: Confirming the precise ratio of metal ions to organic ligands in the synthesized framework, which is essential for ensuring the correct structure has been formed.
Quantifying Metal Loading: In applications where MOFs are used to capture or load specific metals, ICP-AES can accurately measure the amount of the captured element. rsc.org
Detecting Impurities: Ensuring the purity of the synthesized material by screening for trace metallic impurities that may have been introduced during synthesis.
The table below outlines the principle of ICP-AES in the analysis of a hypothetical MOF synthesized using this compound and a metal such as Copper (Cu).
| Analytical Step | Description | Purpose |
|---|---|---|
| Sample Preparation | A known mass of the Cu-MOF is digested in concentrated acid (e.g., nitric acid) to break it down into a homogeneous aqueous solution. | To bring the solid sample into a liquid form suitable for analysis. |
| Analysis | The solution is introduced into the ICP-AES instrument. The high-temperature argon plasma excites the copper atoms. | To induce atomic emission from the target element. |
| Detection | The instrument's detector measures the intensity of light emitted at the specific wavelengths characteristic of copper. | To quantify the amount of copper present. |
| Calculation | The measured intensity is compared to a calibration curve to determine the concentration of copper in the digested solution, which is then used to calculate the weight percentage of copper in the original MOF sample. | To determine the final elemental composition of the material. |
Future Directions and Emerging Research Areas
Exploration of New Isomeric Forms and Their Coordination Chemistry
The structural complexity of 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid is a key area for future research. The cyclohexane (B81311) ring is not planar, and the six carboxylic acid groups can exist in numerous spatial arrangements, leading to a variety of stereoisomers. The all-cis isomer is the most commonly studied, but the synthesis and isolation of other isomers present a significant opportunity for scientific discovery.
The coordination chemistry of CHHCA is particularly rich due to its flexible nature. nih.gov Researchers are investigating how different isomers and conformations of the CHHCA ligand can be "trapped" within the structures of coordination polymers and metal-organic frameworks (MOFs). nih.gov This could lead to the rational design of materials with precisely controlled pore sizes and functionalities. The ability to dictate the specific conformation of the CHHCA molecule by selecting appropriate metal ions and synthesis conditions opens a pathway to novel materials with tailored properties. Future work will likely focus on synthesizing and characterizing these new isomeric coordination compounds to understand how the ligand's shape influences the resulting framework's magnetic, optical, and catalytic properties. researchgate.net
Advanced Functional Materials Based on CHHCA-derived MOFs
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic molecules. ontosight.ainih.gov The use of CHHCA as an organic linker is a highly promising area for developing advanced functional materials. cabidigitallibrary.org Its six carboxylate groups provide numerous points of connection, enabling the formation of robust and highly porous three-dimensional structures.
Future research is geared towards harnessing CHHCA-derived MOFs for a variety of applications:
Gas Storage and Separation: The high density of functional groups and the potential for creating tunable porous structures make these MOFs ideal candidates for storing gases like hydrogen and for capturing carbon dioxide. ontosight.ai
Catalysis: By incorporating catalytically active metal centers, CHHCA-derived MOFs can serve as single-site solid catalysts, offering high selectivity for chemical reactions. nih.gov
Energy Storage: The porous nature of these materials can be exploited for applications in supercapacitors and batteries, where they can function as high-surface-area electrode materials. ontosight.ai
Drug Delivery: The tunable pores of CHHCA-based MOFs could be used to encapsulate and release therapeutic agents in a controlled manner.
The modular nature of MOF synthesis allows for the rational design of materials with specific functionalities, positioning CHHCA as a key building block in the next generation of advanced materials. nih.gov
| Potential Application Area | Role of CHHCA-derived MOF | Research Focus |
| Gas Storage | High surface area and tunable pores for gas adsorption. ontosight.ai | Optimizing pore size and surface chemistry for selective CO2 capture and H2 storage. |
| Catalysis | Acts as a stable scaffold for catalytically active metal sites. nih.gov | Designing MOFs for shape-selective and tandem catalytic reactions. |
| Energy Storage | Serves as a precursor or electrode material with high porosity. ontosight.ai | Developing materials for high-performance supercapacitors and batteries. |
| Biomedical | Functions as a biocompatible carrier for therapeutic agents. | Investigating drug loading capacity and controlled release mechanisms. |
Further Investigation into Biological Mechanisms of Action
While the material science applications of CHHCA are rapidly expanding, its biological significance remains a nascent field of study. Preliminary interest stems from its potential biological activity and its ability to form stable complexes with metal ions. cabidigitallibrary.org However, the specific mechanisms through which CHHCA might interact with biological systems are largely unknown and represent a critical area for future investigation.
Prospective research directions include:
Metalloenzyme Inhibition: Many essential enzymes in the body contain metal ions in their active sites. The strong metal-chelating ability of CHHCA suggests it could act as an inhibitor for certain metalloenzymes. Future studies will need to screen CHHCA against a panel of these enzymes to identify potential targets.
Disruption of Ion Homeostasis: By binding to essential metal ions like zinc, iron, or calcium, CHHCA could potentially disrupt cellular signaling pathways that are dependent on these ions. Research is needed to understand if and how CHHCA affects metal ion concentrations within cells.
Antimicrobial or Antiviral Activity: The biological activities of various other cyclohexane derivatives have been noted, including antimicrobial and antitumor properties. nih.gov Future studies should explore whether CHHCA itself exhibits similar activities, possibly through mechanisms related to metal sequestration that deprive pathogens of essential nutrients.
It is crucial to note that while related cyclohexane compounds have shown biological effects, the specific mechanisms of CHHCA are yet to be elucidated, making this a frontier for biomedical and pharmacological research.
Environmental Applications and Sustainable Synthesis
The principles of green chemistry are increasingly important in chemical manufacturing. Future research on CHHCA will undoubtedly focus on developing more sustainable and environmentally friendly synthesis methods. This involves moving away from harsh reagents and exploring alternatives such as:
Biocatalytic Routes: Employing enzymes or microorganisms to synthesize CHHCA from renewable feedstocks could dramatically reduce the environmental footprint of its production.
Greener Solvents: Replacing traditional organic solvents with water or other environmentally benign alternatives is a key goal of green chemistry.
Catalytic Oxidations: Developing efficient catalytic systems for the oxidation of cyclohexane or related precursors can offer a more atom-economical route to CHHCA compared to stoichiometric methods.
In terms of environmental applications, the use of CHHCA-derived materials for remediation is a significant area of interest. As mentioned, MOFs built from CHHCA show great promise for capturing carbon dioxide, a key greenhouse gas. Further research will aim to improve the stability, capacity, and recyclability of these materials for practical use in industrial settings.
| Green Chemistry Principle | Application to CHHCA Synthesis |
| Use of Renewable Feedstocks | Exploring bio-based starting materials instead of petroleum-derived cyclohexane. |
| Catalysis | Designing selective catalysts to improve reaction efficiency and reduce waste. |
| Safer Solvents and Reagents | Replacing hazardous chemicals with greener alternatives like water or supercritical CO2. |
| Atom Economy | Designing synthesis routes where the maximum amount of starting material is incorporated into the final product. |
Integration with Nanoscience and Nanotechnology
The intersection of CHHCA chemistry with nanotechnology opens up exciting possibilities for creating novel nanomaterials. CHHCA-derived MOFs can serve as versatile precursors or templates for the synthesis of functional nanostructures.
By carefully heating CHHCA-based MOFs in a controlled atmosphere (pyrolysis), researchers can transform them into:
Nanoporous Carbons: These materials possess extremely high surface areas and are valuable for applications in supercapacitors, hydrogen storage, and catalysis. ontosight.ai
Metal Oxide Nanoparticles: The metal nodes within the MOF can be converted into well-defined metal oxide nanoparticles embedded within a carbon matrix. ontosight.ai These composites are useful in catalysis and lithium-ion batteries.
The structure of the initial MOF—determined in part by the CHHCA linker—can dictate the porosity, size, and morphology of the resulting nanomaterial. This templating approach provides a high degree of control over the final properties of the nanomaterial. Future research will focus on expanding the library of nanomaterials that can be synthesized from CHHCA-MOFs and exploring their applications in electronics, sensing, and environmental remediation.
Q & A
Q. How can coordination polymers be synthesized using 1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid (H₆chhc)?
Methodological Answer: Hydrothermal synthesis is a common approach. For example, reacting CoCl₂·6H₂O with H₆chhc, 1,10-phenanthroline (phen), and NaOH in aqueous solution yields Co(phen)(H₂O)(H₂chhc)₁/₂. Critical parameters include pH, temperature, and molar ratios. Post-synthesis, characterize the product via single-crystal X-ray diffraction (to confirm space group and cell constants), IR spectroscopy (to identify carboxylate stretching modes), and elemental analysis. Thermal stability can be assessed via TGA .
Q. What characterization techniques are essential for confirming the structure of H₆chhc-based complexes?
Methodological Answer:
- X-ray crystallography : Resolves crystal packing and ligand coordination modes (e.g., η⁶µ₄ bridging in Co(II) chains) .
- IR spectroscopy : Identifies protonation states of carboxyl groups (e.g., shifts in ν(C=O) and ν(COO⁻) bands) .
- Thermogravimetric analysis (TGA) : Determines thermal stability and dehydration steps .
- Elemental analysis : Validates stoichiometry (e.g., C, H, N percentages) .
Q. How does ligand flexibility influence the design of H₆chhc-based metal-organic frameworks (MOFs)?
Methodological Answer: The cyclohexane backbone’s conformational adaptability complicates network predictability. To mitigate this, use rigid co-ligands (e.g., phen) or counterions to stabilize specific geometries. For instance, phen enforces a cis-coordination environment in Co(II) complexes, directing 1D chain formation . pH adjustments can also control ligand deprotonation (e.g., H₂chhc⁴⁻ vs. fully deprotonated forms), affecting bridging modes .
Advanced Research Questions
Q. How can magnetic susceptibility data be interpreted for high-spin Co(II) complexes with H₆chhc?
Methodological Answer: Variable-temperature magnetic susceptibility measurements reveal exchange interactions. For Co(phen)(H₂O)(H₂chhc)₁/₂, data fitting with the Fisher model for chain systems yields parameters like antiferromagnetic exchange coupling (J = −0.32 cm⁻¹) and zero-field splitting (D = 11.5 cm⁻¹). Consider spin-orbit coupling and ligand-field effects, which are significant for octahedral Co(II). Advanced modeling (e.g., Density Functional Theory) may resolve discrepancies between experimental and theoretical moments .
Q. What strategies address contradictions in structural vs. magnetic data for H₆chhc-based frameworks?
Methodological Answer: Discrepancies often arise from subtle lattice effects or incomplete deprotonation. For example, antiferromagnetic ordering in Co(II) chains may conflict with expected ferromagnetic behavior due to ligand geometry. Cross-validate using:
Q. How do counterions influence the assembly of uranyl-H₆chhc frameworks?
Methodological Answer: Counterions (e.g., Na⁺, NH₄⁺) template network topology by balancing charge and occupying voids. In uranyl systems, H₆chhc’s hexacarboxylate form can form 2D assemblies via µ₆-bridging, while partial protonation (e.g., H₂chhc⁴⁻) favors 1D chains. Pair small-angle X-ray scattering (SAXS) with computational modeling to predict ion-ligand interactions .
Key Notes
- Avoid commercial sources (e.g., TCI Chemicals) in methodology; focus on synthetic protocols from peer-reviewed studies.
- For advanced questions, emphasize multi-technique validation (e.g., magnetic + structural + computational).
- Contradictions in data often stem from ligand flexibility or protonation states, requiring systematic pH and stoichiometry optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
